REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:9]([OH:11])=[O:10])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[CH3:12]O>>[Cl:1][C:2]1[C:3]([C:9]([O:11][CH3:12])=[O:10])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1
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Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=CC1)Cl)C(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at room temperature for 2 hr
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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To a 3-neck round bottom flask equipped with a reflux condenser
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Type
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CUSTOM
|
Details
|
HCl(g) was bubbled in until solution
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Type
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CONCENTRATION
|
Details
|
The solution was concentrated to dryness in vacuo
|
Type
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ADDITION
|
Details
|
Diethyl ether was added
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Type
|
ADDITION
|
Details
|
was subsequently added to a flask
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Type
|
ADDITION
|
Details
|
filled with a 1:1 mixture of saturated sodium bicarbonate/diethyl ether
|
Type
|
STIRRING
|
Details
|
stirred for 10 min
|
Duration
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10 min
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with diethyl ether (3×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC(=CC1)Cl)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |